[3,3'-Bipyridine]-5-carboxylic acid chemical properties
[3,3'-Bipyridine]-5-carboxylic acid chemical properties
An In-depth Technical Guide on the Chemical Properties of [3,3'-Bipyridine]-5-carboxylic Acid
Introduction
[3,3'-Bipyridine]-5-carboxylic acid is a heterocyclic organic compound featuring a bipyridine core functionalized with a single carboxylic acid group. Bipyridine derivatives are of significant interest in medicinal chemistry and materials science due to their ability to act as versatile bidentate ligands, forming stable complexes with a wide array of metal ions. The incorporation of a carboxylic acid moiety provides an additional coordination site and modulates the molecule's solubility, electronic properties, and biological activity.[1][2] This guide provides a comprehensive overview of the chemical properties, spectral characteristics, and experimental considerations for [3,3'-Bipyridine]-5-carboxylic acid, intended for researchers in drug discovery and materials science.
Chemical and Physical Properties
The fundamental chemical and physical properties of [3,3'-Bipyridine]-5-carboxylic acid are summarized below. Data for closely related isomers are included for comparison where direct data is unavailable.
| Property | Value | Source |
| IUPAC Name | 5-(pyridin-3-yl)pyridine-3-carboxylic acid | - |
| CAS Number | 1970-81-6 | [3] |
| Molecular Formula | C₁₁H₈N₂O₂ | [4] |
| Molecular Weight | 200.19 g/mol | [4] |
| Appearance | White to off-white crystalline solid (typical for related compounds) | [5] |
| pKa | ~4-5 (Estimated based on similar pyridine carboxylic acids) | [6] |
Solubility
The solubility of bipyridine carboxylic acids can be challenging. While often described as soluble in common organic solvents, experimental evidence suggests limitations.
| Solvent | Solubility Profile | Notes |
| Water | Sparingly soluble | Solubility increases significantly in aqueous base (pH > 8) due to deprotonation of the carboxylic acid to form a more soluble carboxylate salt.[7] |
| DMSO, DMF | Slightly soluble to sparingly soluble | Heating may improve solubility to an extent.[7] |
| Acetonitrile, THF | Generally insoluble | [7] |
| Aqueous Buffers | Sparingly soluble | To prepare aqueous solutions, it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute with the chosen buffer. A solubility of ~0.25 mg/mL was achieved for a related compound in a 1:3 DMSO:PBS solution. |
Spectroscopic Properties
The spectroscopic data provides structural confirmation of the molecule.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by features of the carboxylic acid and the aromatic pyridine rings.
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Very broad, strong band, often overlapping with C-H stretches.[8][9] |
| C-H Stretch (Aromatic) | 3100 - 3000 | Sharp, medium-to-weak bands. |
| C=O Stretch (Carboxylic Acid) | 1760 - 1690 | Strong, sharp band.[9] |
| C=C, C=N Stretch (Aromatic) | 1600 - 1450 | Multiple medium-to-strong bands. |
| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | Medium intensity.[9] |
| O-H Bend (Carboxylic Acid) | 1440 - 1395 & 950 - 910 | Medium intensity, may be coupled with other vibrations.[9] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted NMR chemical shifts are based on the functional groups present.
| Type | Nucleus | Chemical Shift (ppm) | Notes |
| ¹H NMR | -COOH | 10.0 - 13.0 | Broad singlet, concentration-dependent. |
| Aromatic -H | 7.0 - 9.0 | Complex multiplet pattern due to the two pyridine rings. | |
| ¹³C NMR | -C =O | 160 - 180 | Deshielded due to the electronegative oxygens.[10] |
| Aromatic -C | 120 - 150 | Multiple signals corresponding to the different carbon environments in the pyridine rings. |
UV-Visible (UV/Vis) Spectroscopy
For the related 2,2'-Bipyridine-5,5'-dicarboxylic acid, maximum absorbance wavelengths (λmax) are observed at 249 nm and 298 nm, corresponding to π→π* transitions within the aromatic system. Similar absorption patterns are expected for [3,3'-Bipyridine]-5-carboxylic acid.
Experimental Protocols & Methodologies
Synthesis via Suzuki Coupling
A common and effective method for synthesizing unsymmetrical bipyridines is the palladium-catalyzed Suzuki coupling reaction.[11]
Reaction:
-
Reactant A: An ester of 5-bromopyridine-3-carboxylic acid
-
Reactant B: 3-Pyridinylboronic acid
-
Catalyst: Palladium catalyst, e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂
-
Base: Aqueous Na₂CO₃ or K₂CO₃
-
Solvent: Toluene, Dioxane, or DMF
General Protocol:
-
To a reaction vessel under an inert atmosphere (N₂ or Ar), add the 5-bromopyridine-3-carboxylic acid ester, 3-pyridinylboronic acid (1.1-1.5 equivalents), and the palladium catalyst (1-5 mol%).
-
Add the solvent, followed by the aqueous base solution.
-
Heat the mixture with vigorous stirring (typically 80-110 °C) for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester product by column chromatography.
-
Perform saponification (hydrolysis) of the ester using a base like NaOH or LiOH in a water/alcohol mixture, followed by acidic workup to yield the final [3,3'-Bipyridine]-5-carboxylic acid product.
Applications in Research and Drug Development
Coordination Chemistry and Materials Science
The primary application of [3,3'-Bipyridine]-5-carboxylic acid is as a ligand in coordination chemistry. The two nitrogen atoms of the pyridine rings chelate to a metal center, while the carboxylic acid group can either remain as a pendant functional group or participate in further coordination, leading to the formation of complex structures like metal-organic frameworks (MOFs).[12] These materials have applications in catalysis, gas storage, and separation.[5]
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. ivychem.com [ivychem.com]
- 4. (2,2'-Bipyridine)-5-carboxylic acid | C11H8N2O2 | CID 192752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
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- 10. chem.libretexts.org [chem.libretexts.org]
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